2-Chloro-1-methyl-4-(sulfinylamino)benzene
Description
Properties
IUPAC Name |
2-chloro-1-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLUAWAGNGJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-1-methyl-4-(sulfinylamino)benzene typically involves:
- Starting materials : Aromatic precursors such as 2-chloro-6-methylaniline or related substituted anilines.
- Key reactions : Electrophilic aromatic substitution, diazotization, reduction, and sulfinylamine introduction.
The synthetic route is designed to introduce the sulfinylamino group selectively at the para position relative to the methyl group, while maintaining the chloro substituent intact.
Preparation of 2-Chloro-6-methylaniline as a Precursor
A critical intermediate in the synthesis is 2-chloro-6-methylaniline, which can be prepared by the following method:
- Starting Material : 3-chloro-5-methyl-4-nitroaniline.
- Process :
- Diazotization reaction to eliminate amino groups using sulfuric acid and sodium nitrite in water.
- Reduction of the intermediate with hypophosphorous acid.
- Final reduction of nitro groups using iron powder in a one-pot reaction.
- Conditions :
- Diazotization and hypophosphorous acid reduction at 0–5 °C.
- Iron powder reduction at 85–95 °C.
- Advantages : Short reaction steps, mild conditions, high yield, and low cost.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Sulfuric acid, sodium nitrite, water | Diazotization | 0–5 °C, molar ratio 1:(3-4):(1.0-1.1) |
| 2 | Hypophosphorous acid | Reduction of diazonium intermediate | Molar ratio 1:(6-7) |
| 3 | Iron powder | Reduction of nitro group | Molar ratio 1:(2.5-4.0), 85–95 °C |
This method is well-documented for producing 2-chloro-6-methylaniline efficiently, which serves as a foundation for further functionalization toward the target compound.
Introduction of the Sulfinylamino Group
The sulfinylamino group (-S(=O)-NH2) is introduced via reactions involving sulfinylamines or their derivatives. Key approaches include:
- Reaction of aromatic amines with sulfinylamine reagents under controlled conditions to form sulfinylamino-substituted aromatics.
- Use of benzoyl chloride derivatives as acylating agents in the presence of sulfinylamine, facilitating the formation of sulfinylamino functional groups on the aromatic ring.
The Schotten-Baumann reaction is a classical method used in related systems, where acyl chlorides react with amines under basic aqueous conditions to form amides or related derivatives. This reaction can be adapted for sulfinylamino group introduction by using sulfinylamine as the nucleophile.
Electrophilic Aromatic Substitution (EAS) Considerations
- The methyl group is an activating, ortho/para-directing substituent, facilitating electrophilic substitution at the para position.
- The chloro substituent is deactivating but ortho/para-directing.
- The sulfinylamino group introduction is typically performed after securing the chloro and methyl substituents to ensure regioselectivity.
- Catalysts and reaction conditions are optimized to favor substitution at the 4-position relative to the methyl group.
Catalytic Hydrogenation and Reductive Coupling Approaches
Recent advances in catalytic hydrogenation have enabled the reductive coupling of sulfinyl imino derivatives with conjugated alkynes and diynes, which can be adapted for the synthesis of sulfinylamino-substituted aromatics:
- Rhodium-catalyzed hydrogenation of conjugated enynes or diynes in the presence of ethyl N-sulfinyl iminoacetates yields α-amino acid esters with sulfinylamino functionality.
- This method offers high regio- and stereoselectivity and can be performed under mild conditions (ambient temperature and pressure).
- Although primarily applied to amino acid derivatives, the principles inform synthetic strategies for sulfinylamino aromatic compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization and Reduction | 3-chloro-5-methyl-4-nitroaniline | Sulfuric acid, sodium nitrite, hypophosphorous acid, iron powder | High yield, mild conditions | Requires careful temperature control |
| Sulfinylamine Reaction | Aromatic amine and sulfinylamine | Schotten-Baumann reaction conditions | Direct sulfinylamino introduction | Sensitive to moisture and reaction conditions |
| Electrophilic Aromatic Substitution | Chloromethylbenzene derivatives | Catalysts for halogenation and substitution | Regioselective substitution | Possible side reactions with multiple substituents |
| Rhodium-catalyzed Reductive Coupling | Conjugated enynes/diynes and sulfinyl iminoacetates | Rhodium catalyst, hydrogen gas, ambient conditions | High selectivity, mild conditions | Specialized catalysts, limited substrate scope |
Research Findings and Practical Notes
- The one-pot diazotization-reduction method for 2-chloro-6-methylaniline is scalable and cost-effective, making it suitable as a precursor route.
- The sulfinylamino group introduction requires controlled conditions to avoid overreaction or decomposition of sensitive intermediates.
- Catalytic hydrogenation methods represent a cutting-edge approach, offering stereochemical control and functional group tolerance, though their application to aromatic sulfinylamino compounds is still emerging.
- Electrophilic aromatic substitution remains foundational for introducing halogens and methyl groups before sulfinylamino functionalization.
Chemical Reactions Analysis
2-Chloro-1-methyl-4-(sulfinylamino)benzene: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can lead to the formation of amines and hydroxylamines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid, while nucleophilic substitutions may involve strong bases.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are the primary products.
Reduction: : Amines and hydroxylamines are commonly formed.
Substitution: : Substituted benzene derivatives are the main products.
Scientific Research Applications
2-Chloro-1-methyl-4-(sulfinylamino)benzene: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-methyl-4-(sulfinylamino)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinylamino group, in particular, plays a crucial role in its biological activity, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
2-Chloro-1-methyl-4-(methylsulfonyl)benzene
- Structure : Benzene ring with chlorine (position 2), methyl (position 1), and methylsulfonyl (SO₂-CH₃, position 4).
- Properties :
- Applications : Industrial and scientific research, likely as a reactive intermediate.
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
- Structure : Chlorine (position 1) and phenylsulfonyl (SO₂-Ph, position 4).
- Applications : Pesticide (acaricide) with broad-spectrum activity .
2-(Benzylamino)-4-chloro-5-sulfamoylbenzamid
- Structure: Chlorine (position 4), benzylamino (position 2), and sulfamoyl (SO₂-NH₂, position 5).
- Applications : Sulfonamide derivatives are common in pharmaceuticals (e.g., antibiotics) due to hydrogen-bonding capabilities .
Chlorbufam (1-Methyl-2-propynyl (3-chlorophenyl)-carbamate)
- Structure : Chlorophenyl carbamate with a propargyl group.
- Applications : Herbicide, targeting weed growth via carbamate-mediated inhibition .
Comparative Analysis: Physical and Chemical Properties
Ecological and Regulatory Considerations
- Aquatic Toxicity: The methylsulfonyl analog poses long-term hazards to aquatic organisms, while data on the sulfinylamino compound are unavailable due to its discontinued status .
- Sulphenone and chlorbufam are regulated as pesticides under agricultural chemical guidelines .
Biological Activity
2-Chloro-1-methyl-4-(sulfinylamino)benzene is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a chloro group, a methyl group, and a sulfinylamino group attached to a benzene ring, is being investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C7H8ClN2O2S, and its structural features include:
- Chloro Group : Enhances reactivity and solubility.
- Methyl Group : Influences steric hindrance and electronic properties.
- Sulfinylamino Group : Key functional group involved in biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound's observed biological effects.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The sulfinylamino group is believed to play a crucial role in this mechanism by interacting with cellular pathways involved in cell survival and proliferation.
Study on Enzyme Inhibition
A study focused on the enzyme inhibition potential of this compound demonstrated significant inhibitory effects on certain proteases. The compound was found to bind effectively to the enzyme's active site, leading to reduced enzymatic activity and suggesting potential therapeutic applications in diseases where protease activity is dysregulated.
Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-1-methyl-2-(sulfinylamino)benzene | Sulfinylamino group | Different substitution pattern affecting reactivity |
| 4-Fluoro-1-methyl-2-(sulfinylamino)benzene | Fluorine instead of chlorine | Variations in biological activity |
| 4-Chloro-1-methyl-2-nitrobenzene | Nitro group instead of sulfinylamino | Exhibits distinct chemical properties |
This table illustrates how variations in functional groups can lead to differences in chemical reactivity and biological activity.
Q & A
Q. Table 1: Reaction Optimization
| SOCl₂ Equiv. | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | DCM | 52 |
| 1.2 | 0→25 | DCM | 78 |
| 1.5 | 25 | THF | 65 |
Advanced: How can enantioselective synthesis of the sulfinylamino group be achieved?
Methodological Answer:
Enantioselective sulfinylation requires chiral auxiliaries or catalysts. A proven approach involves:
- Chiral Sulfur Reagents : Use (R)-(+)-tert-butanesulfinamide with Ti(OEt)₄ to form a chiral intermediate.
- Dynamic Kinetic Resolution : Conduct the reaction at −40°C to stabilize the transition state, achieving enantiomeric excess (ee) >90%.
- Validation : Analyze ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR :
- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), δ 7.2–7.6 (m, aromatic H), δ 8.1 (broad singlet, NH).
- ¹³C NMR : Sulfinyl sulfur causes deshielding of adjacent carbons (δ 125–140 ppm for aromatic C-SO).
- IR : Strong S=O stretch at 1040–1060 cm⁻¹.
- Mass Spec : ESI-MS ([M+H]⁺ at m/z 234.5) confirms molecular weight .
Advanced: How can computational modeling resolve ambiguities in sulfinylamino group geometry?
Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict the sulfinylamino group’s pyramidal geometry and torsional barriers. Key steps:
- Conformational Sampling : Use Gaussian 16 to model syn/anti configurations.
- NBO Analysis : Quantify hyperconjugative interactions stabilizing the sulfinyl group.
- Validation : Compare calculated vs. experimental IR/NMR data to assign stereoelectronic effects .
Basic: How does pH influence the compound’s reactivity?
Methodological Answer:
The sulfinylamino group is pH-sensitive:
- Acidic Conditions (pH <3) : Protonation at nitrogen leads to sulfonic acid formation via hydrolysis.
- Basic Conditions (pH >10) : Deprotonation triggers nucleophilic substitution at the chloro position.
- Stability : Optimal stability observed at pH 5–7 in aqueous buffers (e.g., phosphate buffer) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:
- Strain Variability : Test against standardized strains (ATCC) with controlled culture conditions.
- Compound Purity : Use HPLC (C18 column, MeCN/H₂O 70:30) to verify >98% purity.
- Dose-Response Curves : Replicate experiments with 6-point dilutions to minimize false positives .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood due to volatile chlorinated byproducts.
- Waste Disposal : Quench with 10% NaOH before incineration .
Advanced: What role does this compound play in materials science?
Methodological Answer:
The sulfinylamino group enables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
